3-ethyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 3-ethyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with various reagents. One common method includes the reaction with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol . The reaction is usually carried out in the presence of anhydrous potassium carbonate in DMF at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-ethyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, hydrazides, and monosaccharides . For example, the compound can be converted to 2-(6-aryl-4-oxo-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-3-yl)acetohydrazides through intermediate esters . The major products formed from these reactions often exhibit significant biological activities, such as antimicrobial and antiviral properties .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promising antimicrobial and antiviral activities . The compound has also been investigated for its potential use in treating diseases such as tuberculosis . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate .
Mechanism of Action
The mechanism of action of 3-ethyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exhibits enzyme inhibitory activities, which contribute to its antimicrobial and antiviral properties . It may also interact with other biological targets, leading to its observed biological effects . Further research is needed to fully elucidate the molecular mechanisms underlying its actions.
Comparison with Similar Compounds
3-ethyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can be compared with other pyrrolopyrimidine derivatives, such as 4-aminopyrrolo[2,3-d]pyrimidine . While both compounds share a similar core structure, they differ in their substituents and biological activities. For example, 4-aminopyrrolo[2,3-d]pyrimidine has been studied for its antitubercular properties , whereas this compound has shown broader antimicrobial and antiviral activities . Other similar compounds include 7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one .
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3O/c1-2-17-9-16-12-11(8-15-13(12)14(17)18)10-6-4-3-5-7-10/h3-9,15H,2H2,1H3 |
InChI Key |
NGRHRRREGUGOJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(C1=O)NC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.